Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate
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Overview
Description
Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorine atom, a methylsulfanyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluorouracil with methylthiol in the presence of a base, followed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methylsulfanyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with nucleic acid synthesis, leading to its antimicrobial and antifungal properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring and a nitro group, offering different chemical properties.
Uniqueness
Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate is unique due to the presence of both a fluorine atom and a methylsulfanyl group on the pyrimidine ring. This combination of substituents can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7FN2O2S |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 5-fluoro-4-methylsulfanylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H7FN2O2S/c1-12-7(11)5-9-3-4(8)6(10-5)13-2/h3H,1-2H3 |
InChI Key |
MXBDNLNILUIKRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C(=N1)SC)F |
Origin of Product |
United States |
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